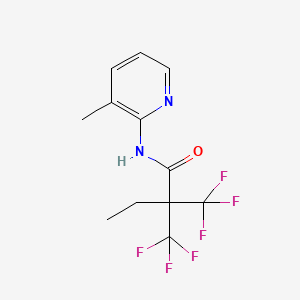![molecular formula C9H15N9 B4973527 N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine, also known as BEA-2 or Cyanoguanidine, is a chemical compound that has gained significant attention in scientific research over the years. It is a triazine-based compound that has been used in various biochemical and physiological studies due to its unique properties. In
Wirkmechanismus
The mechanism of action of N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and cell division. The compound has also been shown to have an effect on the immune system, stimulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral properties, inhibiting the replication of various viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be effective in various biological systems, making it a useful tool for studying various biological processes. However, the compound has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine research. One area of interest is the development of new drugs based on the compound. The antiviral and anticancer properties of this compound make it a promising candidate for drug development. Another area of interest is the study of the compound's mechanism of action. Understanding how the compound works could lead to the development of more effective drugs. Finally, further studies are needed to determine the safety and efficacy of the compound in vivo, as well as its potential side effects.
Conclusion
In conclusion, this compound is a triazine-based compound that has gained significant attention in scientific research due to its unique properties. It has been shown to have antiviral, antimicrobial, and anticancer properties and has been used in the development of new drugs for the treatment of various diseases. While the compound has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine can be synthesized through a multistep procedure that involves the reaction of cyanoguanidine with ethylamine and triazine. The reaction results in a white crystalline solid that can be purified through recrystallization. The purity of the compound can be verified through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine has been used in various scientific research studies due to its unique properties. It has been shown to have antiviral, antimicrobial, and anticancer properties. The compound has been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.
Eigenschaften
IUPAC Name |
1-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-1-cyanoguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N9/c1-3-13-7-15-8(14-4-2)17-9(16-7)18(5-10)6(11)12/h3-4H2,1-2H3,(H3,11,12)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIGEJLYDVMZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)N(C#N)C(=N)N)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide](/img/structure/B4973461.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B4973484.png)


![2-[(3-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4973497.png)
![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)
![(5-chloro-2-nitrophenyl)[2-(2,2,2-trifluoroethoxy)ethyl]amine](/img/structure/B4973511.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![ethyl 4-{[(2-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B4973526.png)